Enhanced Hydrophilicity of 2-[(Adamantan-1-ylmethyl)-amino]-ethanol Over Rimantadine and 1-Adamantanemethylamine
The introduction of the ethanolamine side chain significantly reduces the lipophilicity of 2-[(adamantan-1-ylmethyl)-amino]-ethanol relative to the clinical antiviral rimantadine and the synthetic intermediate 1-adamantanemethylamine. The target compound's LogP is 2.18, compared to 3.10 for rimantadine and 2.86 for 1-adamantanemethylamine , , . This lower LogP implies improved aqueous solubility and a different pharmacokinetic profile, which can be advantageous for achieving higher systemic exposure or for enabling further chemical transformations in aqueous media.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.18 |
| Comparator Or Baseline | Rimantadine: LogP = 3.10; 1-Adamantanemethylamine: LogP = 2.86 |
| Quantified Difference | Target compound is 0.92 log units more hydrophilic than rimantadine and 0.68 log units more hydrophilic than 1-adamantanemethylamine. |
| Conditions | Computed/experimental logP values from online databases (Chem960, BOC Sciences, and various vendors). |
Why This Matters
The reduced lipophilicity directly impacts formulation strategies and bioavailability predictions, making the target compound a superior choice for aqueous-based assays or for designing derivatives with lower LogP where this is a project requirement.
